Boc-D-asp(otbu)-OH
Overview
Description
Boc-D-aspartic acid 1-tert-butyl ester: is a chemical compound with the molecular formula C13H23NO6 . It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by its white or almost white crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-D-aspartic acid 1-tert-butyl ester typically involves the following steps:
Reaction of D-5-bromouracil with di(t-butoxycarbonyl) succinate: to yield Boc-D-aspartic acid 1-tert-butyl ester.
Reaction with copper sulfate: to remove the butyl protecting group and generate Boc-D-aspartic acid 1-tert-butyl ester.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in laboratories for research purposes. The process involves standard organic synthesis techniques and purification methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Boc-D-aspartic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl ester group is replaced by other functional groups.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or other bases can be used to deprotect the tert-butyl ester group.
Major Products:
Free Amino Acid: Removal of the Boc group yields D-aspartic acid.
Modified Peptides: The compound is often used in peptide synthesis, resulting in various peptide products depending on the specific sequence and conditions used.
Scientific Research Applications
Chemistry: Boc-D-aspartic acid 1-tert-butyl ester is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for selective reactions at other functional sites .
Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It helps in the synthesis of peptides that can be used to study biological processes and develop new treatments .
Industry: In the pharmaceutical industry, Boc-D-aspartic acid 1-tert-butyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for research and development purposes .
Mechanism of Action
Mechanism: The primary function of Boc-D-aspartic acid 1-tert-butyl ester is to protect the amino group during chemical reactions. The Boc group prevents unwanted reactions at the amino site, allowing for selective modification of other functional groups .
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a reagent in chemical synthesis. the peptides and proteins synthesized using this compound can have various biological targets and pathways depending on their sequence and structure .
Comparison with Similar Compounds
Boc-L-aspartic acid 1-tert-butyl ester: Similar in structure but with the L-isomer of aspartic acid.
Boc-D-glutamic acid 1-tert-butyl ester: Similar protecting groups but with glutamic acid instead of aspartic acid.
Uniqueness: Boc-D-aspartic acid 1-tert-butyl ester is unique due to its specific use in protecting the amino group of D-aspartic acid. This allows for the selective synthesis of peptides containing D-amino acids, which can have different biological properties compared to their L-counterparts .
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDCONJXLIIPW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144145 | |
Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155542-33-9 | |
Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155542-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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